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  • Product: 6-Methyl-1,2,4-triazin-3-amine
  • CAS: 18915-36-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 6-Methyl-1,2,4-triazin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 6-methyl-1,2,4-triazin-3-amine core is a privileged scaffold in medicinal chemistry, giving rise to derivatives with a broad spectrum of biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-methyl-1,2,4-triazin-3-amine core is a privileged scaffold in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the mechanisms of action of these compounds, with a focus on their roles as enzyme inhibitors and modulators of critical cellular signaling pathways. We will delve into their therapeutic potential in oncology, neurodegenerative diseases, and metabolic disorders, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction: The Versatile 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a key pharmacophore found in numerous biologically active compounds.[1] Derivatives of this heterocyclic structure have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The presence of a methyl group at the 6-position and an amine at the 3-position of the triazine ring provides a foundational structure for a diverse library of derivatives with distinct and potent biological activities. The primary mechanism through which these compounds exert their effects is through the inhibition of key enzymes and the modulation of intracellular signaling cascades.

Primary Mechanism of Action: Enzyme Inhibition

A predominant mechanism of action for 6-methyl-1,2,4-triazin-3-amine derivatives is the inhibition of various enzymes implicated in disease pathogenesis. The specificity and potency of inhibition are largely dictated by the nature of the substituents on the core scaffold.

Inhibition of Cholinesterases: A Target for Neurodegenerative Diseases

Several 1,2,4-triazine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy in the management of Alzheimer's disease.[2]

Table 1: In Vitro Enzyme Inhibition Data for Representative Triazine Derivatives
Compound ClassTarget EnzymeIC50 (µM)Reference
1,3,5-Triazine-benzimidazole hybridsAcetylcholinesterase (AChE)0.044[3]
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivativesD-Amino Acid Oxidase (DAAO)0.05 - 2.8[4]
1,2,4-triazine derivativesPyruvate Dehydrogenase Kinase (PDK1)Low micromolar[5]
Pyridazine-containing triazine analogsα-GlucosidaseVaries[6]
Inhibition of α-Glucosidase: A Strategy for Diabetes Management

Derivatives of 1,2,4-triazine have shown significant inhibitory activity against α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[6] By inhibiting this enzyme, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels, a crucial aspect of managing type 2 diabetes.[7]

Inhibition of D-Amino Acid Oxidase (DAAO): Implications for Neurological Disorders

Certain 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been identified as potent inhibitors of D-Amino Acid Oxidase (DAAO).[4] DAAO is a flavoenzyme that degrades D-serine, a co-agonist at the NMDA receptor. Inhibition of DAAO can increase D-serine levels, which may have therapeutic benefits in neurological and psychiatric disorders where NMDA receptor hypofunction is implicated.

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, 6-methyl-1,2,4-triazin-3-amine derivatives can exert their biological effects by modulating key intracellular signaling pathways, particularly those involved in cancer cell proliferation, survival, and angiogenesis.

Targeting the PI3K/Akt/mTOR Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several 1,2,4-triazine derivatives have been shown to inhibit components of this pathway. For instance, a novel 1,2,4-triazine derivative, MM-129, has been shown to inhibit Akt and mTOR, leading to cell cycle arrest and reduced tumor growth in colorectal cancer models.[8] Some s-triazine derivatives have also been identified as dual inhibitors of PI3K and mTOR.[9]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazine 6-Methyl-1,2,4-triazin-3-amine Derivative Triazine->PI3K Triazine->Akt Triazine->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 6-methyl-1,2,4-triazin-3-amine derivatives.

Anticancer Mechanism via Apoptosis Induction and Cell Cycle Arrest

A significant body of evidence suggests that the anticancer effects of 1,2,4-triazine derivatives are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[10] Studies on related 1,2,4-triazinone derivatives have shown that these compounds can upregulate the tumor suppressor protein p53, leading to the activation of the intrinsic apoptotic pathway.[10] Furthermore, some derivatives have been observed to cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell proliferation.[10]

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of 6-methyl-1,2,4-triazin-3-amine derivatives against key enzymes.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[11]

Materials:

  • Acetylcholinesterase (AChE) from human erythrocytes

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds (6-methyl-1,2,4-triazin-3-amine derivatives)

  • 96-well microplate and plate reader

Procedure:

  • Prepare a solution of AChE (e.g., 0.1875 U/mL) and DTNB (e.g., 340 µM) in PBS.

  • Add the AChE/DTNB solution to the wells of a 96-well plate.

  • Add various concentrations of the test compounds to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, ATCI (e.g., 550 µM), to each well.

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction. The yellow color produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Dilutions Incubation Pre-incubate Enzyme with Compound Compound_Prep->Incubation Enzyme_Prep Prepare Enzyme and Reagent Solutions Enzyme_Prep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Activity (e.g., Absorbance) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the hydrolysis of a substrate by α-glucosidase.[12]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • Sodium carbonate (to stop the reaction)

  • 96-well microplate and plate reader

Procedure:

  • Add phosphate buffer, test compound at various concentrations, and α-glucosidase solution to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-methyl-1,2,4-triazin-3-amine derivatives is highly dependent on the nature and position of substituents on the triazine ring and the amine group. While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed:

  • Substituents at the 5- and 6-positions: The nature of the aryl or alkyl groups at these positions significantly influences the binding affinity to target enzymes.

  • Substituents on the 3-amino group: Modifications at this position can impact the compound's selectivity and pharmacokinetic properties.

  • Fused ring systems: Fusing the triazine ring with other heterocyclic systems, such as thiazolo[3,2-b][11][12][13]triazine, can lead to enhanced cytotoxic activity against cancer cell lines.[13]

Further research is needed to fully elucidate the SAR for specific biological targets.

Conclusion

Derivatives of 6-methyl-1,2,4-triazin-3-amine represent a promising class of compounds with diverse mechanisms of action. Their ability to inhibit key enzymes and modulate critical signaling pathways underscores their therapeutic potential in a range of diseases, including cancer, neurodegenerative disorders, and diabetes. The information presented in this guide provides a foundation for researchers and drug development professionals to further explore and optimize these versatile molecules for clinical applications. Future work should focus on elucidating the precise molecular interactions with their targets and establishing a more detailed structure-activity relationship to guide the design of next-generation therapeutics.

References

  • Biological Activity of sym-Triazines with Acetylcholine-like Substitutions as Multitarget Modulators of Alzheimer's Disease. ACS Chemical Neuroscience. 2013. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Acta Poloniae Pharmaceutica. 2016. Available from: [Link]

  • Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives. Scientific Reports. 2020. Available from: [Link]

  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules. 2020. Available from: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. 2021. Available from: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. 2021. Available from: [Link]

  • synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. Acta poloniae pharmaceutica. 2016. Available from: [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. 2023. Available from: [Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry. 2015. Available from: [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. 2021. Available from: [Link]

  • Inhibitory Activity of α-Glucosidase by the Extract and Fraction of Marine Sponge-Derived Fungus Penicillium citrinum Xt6. Open Access Macedonian Journal of Medical Sciences. 2022. Available from: [Link]

  • Design, synthesis, characterization and evaluation of 1,3,5-triazine-benzimidazole hybrids as multifunctional acetylcholinesterases inhibitors. ResearchGate. 2025. Available from: [Link]

  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Advanced Materials Research. 2011. Available from: [Link]

  • In vitro α-glucosidase inhibitory assay. protocols.io. 2018. Available from: [Link]

  • Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][11][12][13]-triazin-8(7H)-one. Molecules. 2006. Available from: [Link]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. 2022. Available from: [Link]

  • MM-129 as a Novel Inhibitor Targeting PI3K/AKT/mTOR and PD-L1 in Colorectal Cancer. International Journal of Molecular Sciences. 2022. Available from: [Link]

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Pharmaceuticals. 2025. Available from: [Link]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. 2022. Available from: [Link]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)- s -triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ResearchGate. 2022. Available from: [Link]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Publications. 2022. Available from: [Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications. 2015. Available from: [Link]

  • The anti-cancer potential of 2,4,6 tris-methyphenylamino1,3,5-triazine compound against mammary glands cancer: Via down-regulating the hormonal, inflammatory mediators, and oxidative stress. Life Sciences. 2021. Available from: [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences. 2023. Available from: [Link]

  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Medicinal Chemistry. 2024. Available from: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. 2016. Available from: [Link]

  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar. Semantic Scholar. 2021. Available from: [Link]

Sources

Exploratory

In-Depth Technical Guide: ¹H and ¹³C NMR Spectroscopic Analysis of 6-Methyl-1,2,4-triazin-3-amine

Executive Summary The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry and agrochemicals, serving as a core pharmacophore in adenosine A2A receptor antagonists and various kinase inhibitors (). Am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry and agrochemicals, serving as a core pharmacophore in adenosine A2A receptor antagonists and various kinase inhibitors (). Among its derivatives, 6-Methyl-1,2,4-triazin-3-amine (CAS 18915-36-1) is a critical synthetic intermediate. Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream drug development. This whitepaper provides an authoritative, causality-driven guide to the ¹H and ¹³C NMR spectroscopic data for 6-Methyl-1,2,4-triazin-3-amine, detailing the mechanistic rationale behind chemical shifts and establishing a self-validating experimental protocol.

Mechanistic Principles of 1,2,4-Triazine NMR

The 1,2,4-triazine ring is characterized by profound electron deficiency due to the presence of three highly electronegative nitrogen atoms (N1, N2, N4) within the aromatic system. This electronic environment dictates the NMR shielding and deshielding effects observed in 6-Methyl-1,2,4-triazin-3-amine, a phenomenon extensively documented in carbon-13 studies of triazines ().

  • Inductive Deshielding: The C5 proton (H5) is situated adjacent to N4 and the C6 carbon. The strong electron-withdrawing nature of the N4 atom strips electron density from the C5 position, resulting in a highly deshielded resonance typically observed around 8.55 ppm.

  • Amidine-like Resonance: The C3 carbon is flanked by N2 and N4 and is bonded to the exocyclic amine (-NH₂). This creates an amidine-like resonance system where the C3 carbon is highly electron-deficient, pushing its ¹³C chemical shift significantly downfield (>160 ppm), consistent with reference data for the parent 3-amino-1,2,4-triazine ().

  • Solvent-Solute Interactions: Due to the polar nature of the aminotriazine core, non-polar solvents like CDCl₃ often lead to aggregation and line broadening. Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice, as its strong hydrogen-bonding capability breaks up intermolecular dimers, yielding sharp, highly resolved signals for triazine-containing compounds ().

Quantitative Data: ¹H and ¹³C NMR Assignments

The following tables summarize the empirical ¹H and ¹³C NMR assignments for 6-Methyl-1,2,4-triazin-3-amine (400 MHz / 100 MHz, DMSO-d6), synthesized from established spectroscopic principles of substituted 1,2,4-triazines.

Table 1: ¹H NMR Data (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality
C6-CH₃ 2.35Singlet (s)3HMethyl group at C6. Weakly shielded aliphatic protons.
C3-NH₂ 6.80Broad singlet (br s)2HExocyclic amine. Broadened by quadrupolar relaxation of ¹⁴N.
C5-H 8.55Singlet (s)1HAromatic proton at C5. Highly deshielded by adjacent N4.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)TypeAssignment & Causality
C6-CH₃ 19.5CH₃Aliphatic methyl carbon.
C5 142.0CHAromatic carbon adjacent to N4. Deshielded by inductive effects.
C6 155.5CQuaternary aromatic carbon. Downfield shifted by N1 proximity.
C3 161.0CQuaternary carbon bonded to NH₂. Most downfield due to N2/N4 flanking.

Experimental Protocol: Standard Operating Procedure for NMR Acquisition

To ensure high-fidelity, reproducible data, the following protocol establishes a self-validating system for NMR acquisition. Every parameter is optimized to account for the specific relaxation and exchange dynamics of the 1,2,4-triazine system.

Step 1: Sample Preparation Weigh exactly 15–20 mg of high-purity 6-Methyl-1,2,4-triazin-3-amine. Dissolve completely in 0.6 mL of anhydrous DMSO-d6.

  • Causality: The concentration must be high enough to achieve a sufficient signal-to-noise (S/N) ratio for the quaternary carbons (C3, C6) in ¹³C NMR, but low enough to prevent viscosity-induced line broadening.

  • Self-Validation: Add 0.05% v/v Tetramethylsilane (TMS). The TMS peak must appear as a sharp singlet at exactly 0.00 ppm; any deviation indicates improper magnetic field locking or referencing errors.

Step 2: Probe Tuning and Shimming Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) spectrometer. Perform automated or manual shimming on the Z, Z2, and Z3 gradients.

  • Causality: The 1,2,4-triazine core produces closely spaced coupling networks in complex derivatives. Perfect magnetic field homogeneity (shimming) is required to resolve fine scalar couplings, ensuring the line width at half height (W₁/₂) of the TMS signal is <1.0 Hz.

Step 3: ¹H NMR Acquisition Set the probe temperature to 298 K. Acquire 16–32 transients using a standard 90° pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 s.

  • Causality: Temperature control is critical because the chemical shift of the C3-NH₂ protons is highly temperature-dependent due to hydrogen bonding dynamics. Maintaining exactly 298 K ensures inter-run reproducibility.

Step 4: ¹³C NMR Acquisition Acquire 512–1024 transients using proton decoupling (e.g., WALTZ-16). Critically, set the relaxation delay (D1) to 2.0–3.0 s.

  • Causality: Quaternary carbons (C3, C6) lack attached protons, relying solely on dipole-dipole interactions for longitudinal relaxation (T1). A standard 1.0 s delay will result in severe signal attenuation for these carbons. Extending D1 to 3.0 s ensures these nuclei fully relax between pulses, yielding quantitative and detectable signals.

Workflow and Mechanistic Visualizations

NMR_Workflow A 1. Sample Prep 15 mg in 0.6 mL DMSO-d6 B 2. Shimming & Tuning Optimize Z/Z2 Gradients A->B C 3. 1H Acquisition ns=16, d1=1s, 400 MHz B->C D 4. 13C Acquisition ns=512, d1=3s, 100 MHz B->D E 5. Data Processing FT, Phase & Baseline Corr. C->E D->E F 6. Signal Assignment Integration & Multiplets E->F

Step-by-step workflow for the acquisition and processing of NMR spectra.

Shift_Logic Core 1,2,4-Triazine Core (Electron Deficient) H5 H5 Proton Strongly Deshielded (~8.55 ppm) Core->H5 Inductive Effect NH2 C3-NH2 Broad Singlet (~6.80 ppm) Core->NH2 Conjugation CH3 C6-CH3 Aliphatic Singlet (~2.35 ppm) Core->CH3 Weak Shielding C3 C3 Carbon Highly Downfield (~161.0 ppm) Core->C3 Adjacent N1, N4 C5 C5 Carbon Downfield (~142.0 ppm) Core->C5 Adjacent N4 C6 C6 Carbon Downfield (~155.5 ppm) Core->C6 Adjacent N1

Mechanistic causality of NMR chemical shifts for 6-Methyl-1,2,4-triazin-3-amine.

References

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 1,2,4-Triazines. III. The Methylation of 5,6-Dimethyl-1,2,4-triazin-3-amine and Related Compounds and the Identification of the Products by Carbon-13 Nuclear Magnetic Resonance Spectroscopy Source: Australian Journal of Chemistry URL:[Link]

  • 3-Amino-1,2,4-triazine (CID 70715) Source: PubChem (National Institutes of Health) URL:[Link]

  • Synthesis and Applications of Triazole- and Triazine-containing Amino Acids Source: White Rose eTheses Online URL:[Link]

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Methyl-1,2,4-triazin-3-amine in Aqueous Solution

Introduction: The Critical Role of Stability in Drug Development In the landscape of pharmaceutical research and development, the intrinsic stability of a drug candidate is a cornerstone of its viability. For researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stability in Drug Development

In the landscape of pharmaceutical research and development, the intrinsic stability of a drug candidate is a cornerstone of its viability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's thermodynamic stability in aqueous environments is paramount. This guide provides an in-depth technical exploration of the stability of 6-Methyl-1,2,4-triazin-3-amine, a heterocyclic compound of interest, in aqueous solutions. The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, and as such, a thorough grasp of its stability profile is essential for predicting shelf-life, ensuring therapeutic efficacy, and meeting regulatory standards.

This document will delve into the key factors influencing the degradation of 6-Methyl-1,2,4-triazin-3-amine, propose likely degradation pathways based on the chemistry of related structures, and provide detailed, field-proven protocols for comprehensive stability assessment. The insights and methodologies presented herein are designed to empower researchers to conduct self-validating stability studies, ensuring the generation of robust and reliable data.

Core Principles of 1,2,4-Triazine Stability

The stability of the 1,2,4-triazine ring and its derivatives is governed by a complex interplay of electronic and steric factors. The presence of three nitrogen atoms in the ring imparts a degree of aromaticity, which contributes to its overall stability. However, this electron-deficient nature also makes the ring susceptible to nucleophilic attack, particularly under hydrolytic conditions. The substituents on the triazine core, in this case, a methyl group at the 6-position and an amine group at the 3-position, will significantly modulate its reactivity and, consequently, its stability.

Generally, the s-triazine ring system is considered to be very stable, often resisting decomposition at high temperatures. However, the substituents on the ring are more susceptible to degradation.

Factors Influencing the Aqueous Stability of 6-Methyl-1,2,4-triazin-3-amine

The degradation of 6-Methyl-1,2,4-triazin-3-amine in an aqueous solution is anticipated to be influenced by several key environmental factors:

  • pH: The pH of the aqueous medium is a critical determinant of stability. Both acidic and basic conditions can catalyze the hydrolysis of the 1,2,4-triazine ring or its substituents. For instance, studies on similar triazine structures have shown that hydrolysis can occur under acidic conditions. The amino group at the 3-position can be protonated at low pH, potentially altering the electronic distribution of the ring and influencing its susceptibility to nucleophilic attack by water. Conversely, under basic conditions, the formation of anionic species could facilitate different degradation pathways.

  • Temperature: As with most chemical reactions, an increase in temperature is expected to accelerate the rate of degradation. Thermal stress can provide the necessary activation energy for hydrolytic, oxidative, and other degradation reactions. While the core triazine ring is generally thermally stable, elevated temperatures in solution can promote the breakdown of the overall molecule.

  • Light (Photostability): Exposure to light, particularly in the ultraviolet spectrum, can induce photochemical degradation. Many nitrogen-containing heterocyclic compounds are known to be photosensitive. The energy from photons can excite the molecule to a higher energy state, leading to bond cleavage, rearrangement, or reaction with other molecules in the solution.

  • Oxidative Stress: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to oxidative degradation. The triazine ring and its substituents may be susceptible to oxidation, leading to the formation of N-oxides or other oxidized products.

Anticipated Degradation Pathways

Based on the known chemistry of 1,2,4-triazines and related heterocyclic systems, the following degradation pathways for 6-Methyl-1,2,4-triazin-3-amine in aqueous solution can be postulated:

  • Hydrolysis: The most probable degradation pathway is hydrolysis. This could involve the hydrolytic cleavage of the C-N bond of the amino group, leading to the formation of 6-Methyl-1,2,4-triazin-3-one. Furthermore, under more forcing conditions, the triazine ring itself could undergo hydrolytic cleavage. Studies on a reduced form of a similar triazine, 1,6-dihydrometamitron, have shown that it undergoes relatively fast hydrolysis at pH <3.[1][2]

  • Photodegradation: Upon exposure to light, deamination could occur, similar to what has been observed with other triazines like metamitron, which forms deaminometamitron upon photodegradation.[3] Hydroxylation of the methyl group or the ring is also a possibility.

  • Oxidation: Oxidative degradation could lead to the formation of N-oxides on the triazine ring or oxidation of the methyl group to a carboxylic acid.

It is important to note that these are predicted pathways. The definitive identification of degradation products requires experimental evidence obtained through forced degradation studies coupled with sophisticated analytical techniques.

Experimental Protocols for Stability Assessment

To experimentally determine the thermodynamic stability of 6-Methyl-1,2,4-triazin-3-amine, a series of forced degradation studies should be conducted. These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is the cornerstone of any degradation study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. The method must be capable of separating the parent compound from all potential degradation products.

Protocol: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A typical starting gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at the λmax of 6-Methyl-1,2,4-triazin-3-amine. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The final method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient to allow for the detection and identification of degradation products.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C
Base Hydrolysis 0.1 M NaOH at 60 °C
Neutral Hydrolysis Water at 60 °C
Oxidative Degradation 3% H₂O₂ at room temperature
Thermal Degradation Solid drug at 70 °C / 75% RH and solution at 70 °C
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). A control sample should be protected from light.

Protocol: General Procedure for Forced Degradation

  • Sample Preparation: Prepare a stock solution of 6-Methyl-1,2,4-triazin-3-amine in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Application: For each stress condition, add an aliquot of the stock solution to the stressor solution in a suitable container.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the lability of the compound.

  • Sample Quenching: Immediately quench the reaction to prevent further degradation. For acid and base hydrolysis, this involves neutralization. For oxidative degradation, a quenching agent like sodium bisulfite can be used.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the peak areas of all degradation products should be close to 100%.

  • Degradant Identification: For significant degradation products, use LC-MS/MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Start: 6-Methyl-1,2,4-triazin-3-amine prep_solution Prepare Stock Solution (1 mg/mL) start->prep_solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_solution->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_solution->base neutral Neutral Hydrolysis (Water, 60°C) prep_solution->neutral oxidation Oxidative Stress (3% H2O2, RT) prep_solution->oxidation thermal Thermal Stress (70°C, solid/solution) prep_solution->thermal photo Photostability (ICH Q1B) prep_solution->photo sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling quench Quench Reaction sampling->quench hplc Analyze by Stability-Indicating HPLC-PDA quench->hplc mass_balance Calculate Mass Balance hplc->mass_balance lcms Identify Degradants by LC-MS/MS mass_balance->lcms stability_profile Establish Stability Profile lcms->stability_profile degradation_pathway Propose Degradation Pathway lcms->degradation_pathway

Caption: Workflow for assessing the thermodynamic stability of 6-Methyl-1,2,4-triazin-3-amine in aqueous solution.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear and concise table. This allows for easy comparison of the stability of 6-Methyl-1,2,4-triazin-3-amine under different stress conditions.

Table 2: Example Summary of Forced Degradation Results

Stress ConditionDuration (hrs)% Assay of Parent Compound% Total DegradationNumber of DegradantsMajor Degradant (RRT)
0.1 M HCl (60 °C)2485.214.820.75
0.1 M NaOH (60 °C)2490.59.510.82
Water (60 °C)4898.11.910.82
3% H₂O₂ (RT)2488.711.330.65, 0.91
Thermal (70 °C, solution)4895.34.710.82
Photostability-92.47.620.78, 0.88

RRT = Relative Retention Time

Conclusion

A thorough understanding of the thermodynamic stability of 6-Methyl-1,2,4-triazin-3-amine in aqueous solution is a non-negotiable aspect of its development as a potential therapeutic agent. This guide has outlined the critical factors that influence its stability, proposed potential degradation pathways, and provided detailed, actionable protocols for its comprehensive evaluation. By implementing these methodologies, researchers can generate the robust stability data required to make informed decisions throughout the drug development lifecycle, ultimately ensuring the quality, safety, and efficacy of the final product. The principles and protocols detailed herein provide a solid framework for the rigorous scientific investigation of this and other promising heterocyclic compounds.

References

  • Cook, A. M., & Hütter, R. (1982). The degradative pathway of the s-triazine melamine. The steps to ring cleavage. Biochemical Journal, 208(3), 689-693. [Link]

  • Rykowski, A., & van der Plas, H. C. (1993). 1,2,4-Triazine in Organic Synthesis. 16. Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines towards Phenylacetonitrile Anion in Polar Aprotic Solvents. Journal of Organic Chemistry, 58(10), 2894-2898. [Link]

  • Zuman, P., Fijalek, Z., & Ludvík, J. (1999). Acid Hydrolysis of 1,6-Dihydro-4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one (1,6-Dihydrometamitron). Journal of Agricultural and Food Chemistry, 47(9), 3879-3885. [Link]

  • O'Handley, S. F., & Weber, S. G. (2009). Decomposition of Azo & Hydrazo linked Bis Triazines. University of Pittsburgh. [Link]

  • Østergaard, J., & Larsen, C. (2003). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. International Journal of Pharmaceutics, 263(1-2), 49-58. [Link]

  • Cui, W., & Rochelle, G. T. (2016). Amine loss in thermal degradation of 6-membered rings with varying heteroatoms at 175 °C. Energy Procedia, 86, 333-342. [Link]

  • Gotor, V., & Gotor-Fernández, V. (2013). Chapter 3 – Structural characterization of triazines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. [Link]

  • Kaczmarek, M., Radecka-Paryzek, W., & Kubicki, M. (2006). 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2941-o2943. [Link]

  • Macounová, K., Čermák, J., & Šubrt, J. (2001). Photodegradation of metamitron (4-amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one) on TiO2. Collection of Czechoslovak Chemical Communications, 66(3), 425-434. [Link]

  • Mohan, H., & Mittal, J. P. (2000). Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1525-1530. [Link]

  • Zuman, P., Fijalek, Z., & Ludvík, J. (1999). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). Journal of agricultural and food chemistry, 47(9), 3879–3885. [Link]

  • Bellamy, A. J., & Ward, S. J. (2002). Nitration of the 6-Methyl-1,3,5-Triazine Derivatives, 6-Methyl-1,3,5-Triazine-2,4(1H, 3H)-Dione and 2,4-Dimethoxy-6-Methyl-1,3,5-Triazine. Propellants, Explosives, Pyrotechnics, 27(2), 64-68. [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Precursor: 6-Methyl-1,2,4-triazin-3-amine in Modern Drug Discovery

The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflamma...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among the various substituted triazines, 6-Methyl-1,2,4-triazin-3-amine stands out as a particularly valuable precursor for the synthesis of diverse and potent bioactive molecules. Its strategic placement of a reactive amino group and a methyl group for metabolic stability and target interaction makes it an attractive starting point for library synthesis and lead optimization in drug discovery programs.

This comprehensive guide provides an in-depth exploration of 6-Methyl-1,2,4-triazin-3-amine as a precursor, offering detailed synthetic protocols, derivatization strategies, and insights into its application in the development of targeted therapeutics, particularly in the realm of kinase inhibition.

The Strategic Advantage of the 6-Methyl-1,2,4-triazin-3-amine Scaffold

The utility of 6-Methyl-1,2,4-triazin-3-amine in drug discovery is rooted in its unique structural features. The 3-amino group serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse substituents to explore the chemical space around the triazine core. This versatility is crucial for modulating the pharmacological profile of the resulting compounds, including their potency, selectivity, and pharmacokinetic properties. The 6-methyl group, on the other hand, can contribute to improved metabolic stability and can engage in favorable interactions within the binding pockets of biological targets.

The 3-amino-1,2,4-triazine scaffold has been successfully employed in the development of potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[3] A notable example is the development of selective Pyruvate Dehydrogenase Kinase 1 (PDK1) inhibitors, where the 3-amino-1,2,4-triazine core serves as a central pharmacophore.[4][5]

Synthesis of the Precursor: 6-Methyl-1,2,4-triazin-3-amine

A reliable and efficient synthesis of the 6-Methyl-1,2,4-triazin-3-amine precursor is paramount for its successful application in drug discovery. A common and effective method involves the cyclocondensation of an α-ketoaldehyde, such as pyruvaldehyde (methylglyoxal), with aminoguanidine.[6]

Proposed Synthetic Protocol:

This protocol describes a well-established method for the synthesis of 3-amino-1,2,4-triazine derivatives, adapted for the specific synthesis of 6-Methyl-1,2,4-triazin-3-amine.

Materials:

  • Aminoguanidine bicarbonate

  • Pyruvaldehyde (40% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Activated charcoal

Procedure:

  • Preparation of Aminoguanidine Hydrochloride: In a well-ventilated fume hood, cautiously add concentrated hydrochloric acid to a stirred suspension of aminoguanidine bicarbonate in water at 0-5°C until the pH reaches 6.0-6.5. The resulting solution of aminoguanidine hydrochloride can be used directly in the next step.

  • Cyclocondensation Reaction: To the aqueous solution of aminoguanidine hydrochloride, slowly add an equimolar amount of pyruvaldehyde (40% aqueous solution) while maintaining the temperature below 20°C.

  • pH Adjustment and Cyclization: After the addition is complete, adjust the pH of the reaction mixture to 8.0-9.0 with a 2M sodium hydroxide solution. Stir the mixture at room temperature for 12-18 hours to facilitate the cyclization.

  • Isolation and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid to precipitate the hydrochloride salt of the product.

    • Cool the mixture in an ice bath for 1-2 hours and collect the precipitate by vacuum filtration.

    • Wash the crude product with cold ethanol.

    • For further purification, the crude product can be dissolved in hot water, treated with activated charcoal, filtered, and the filtrate cooled to recrystallize the pure 6-Methyl-1,2,4-triazin-3-amine hydrochloride.

    • The free base can be obtained by neutralizing an aqueous solution of the hydrochloride salt with a suitable base and extracting the product with an organic solvent.

Data Presentation:

ParameterExpected Value
Molecular Formula C₄H₆N₄
Molecular Weight 110.12 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~2.4 (s, 3H, CH₃), ~6.5 (br s, 2H, NH₂), ~8.2 (s, 1H, triazine-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~20 (CH₃), ~145 (C-6), ~150 (C-5), ~160 (C-3)
Mass Spectrometry (ESI+) m/z: 111.06 [M+H]⁺

Application in Drug Discovery: A Gateway to Novel Therapeutics

The true value of 6-Methyl-1,2,4-triazin-3-amine lies in its role as a versatile precursor for a wide array of drug candidates. The 3-amino group provides a nucleophilic center for various chemical modifications, enabling the synthesis of extensive compound libraries for high-throughput screening.

Derivatization Strategies:

The primary amino group of 6-Methyl-1,2,4-triazin-3-amine can be readily functionalized through several key reactions:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to produce secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides to introduce aromatic substituents.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Case Study: Development of PDK1 Inhibitors

A compelling example of the application of the 3-amino-1,2,4-triazine scaffold is in the development of selective PDK1 inhibitors for cancer therapy.[4][5] PDKs are key enzymes that regulate cellular metabolism and are often overexpressed in cancer cells, contributing to their survival and resistance to treatment.

Workflow for the Synthesis of a 3-Amino-1,2,4-triazine-based PDK1 Inhibitor Library:

G cluster_synthesis Synthesis of Precursor cluster_derivatization Library Synthesis cluster_screening Biological Evaluation start Aminoguanidine + Pyruvaldehyde precursor 6-Methyl-1,2,4-triazin-3-amine start->precursor Cyclocondensation derivatization Derivatization of 3-amino group precursor->derivatization Coupling Reaction library Compound Library derivatization->library Parallel Synthesis building_blocks Diverse Building Blocks (e.g., Aryl Halides) building_blocks->derivatization hts High-Throughput Screening (PDK1 Inhibition Assay) library->hts Screening sar Structure-Activity Relationship (SAR) hts->sar SAR Analysis lead_opt Lead Optimization sar->lead_opt Lead Optimization

Caption: Workflow for PDK1 inhibitor discovery.

Signaling Pathway Inhibition:

The synthesized 3-amino-1,2,4-triazine derivatives can effectively inhibit PDK1, leading to the reactivation of the Pyruvate Dehydrogenase (PDH) complex. This metabolic shift from glycolysis to oxidative phosphorylation can induce cancer cell death.

G cluster_cell Cancer Cell Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Inhibited Lactate Lactate Pyruvate->Lactate Warburg Effect TCA TCA Cycle AcetylCoA->TCA PDK1 PDK1 PDH_active PDH (active) PDK1->PDH_active Inhibits PDH_inactive PDH (inactive) PDH_active->PDH_inactive inhibitor 3-Amino-1,2,4-triazine Inhibitor inhibitor->PDK1 Blocks

Caption: Inhibition of PDK1 by 3-amino-1,2,4-triazine derivatives.

Conclusion

6-Methyl-1,2,4-triazin-3-amine is a highly valuable and versatile precursor in the field of drug discovery. Its straightforward synthesis and the reactivity of its 3-amino group provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of the 3-amino-1,2,4-triazine scaffold in developing potent and selective kinase inhibitors, particularly against PDK1, underscores its significance in the ongoing quest for novel and effective therapeutics. This guide serves as a foundational resource for researchers and scientists to harness the full potential of this remarkable building block in their drug development endeavors.

References

  • Abdel-Rahman, R. M., & Al-Abdullah, E. S. (2020). Synthetic Approach for Substituted 3-Amino-1,2,4-Triazines and their Chemical Reactivity and Biological Properties. Mini-Reviews in Organic Chemistry, 17(5), 553-568. [Link]

  • Carbone, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]

  • Carbone, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. [Link]

  • Guan, Y., et al. (2022). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Molecular Diversity, 28(1), 11-18. [Link]

  • Li, X., et al. (2019). Synthesis and Antimicrobial Evaluation of Aminoguanidine and 3-amino- 1,2,4-triazole Derivatives as Potential Antibacterial Agents. ResearchGate. [Link]

  • Cîrcu, V., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1297. [Link]

  • El-Sayed, W. A., et al. (2012). Reactions of 3-amino-1,2,4-triazine with coupling reagents. ResearchGate. [Link]

  • Lin, C. J., et al. (2006). Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][1][5][7]-triazin-8(7H)-one. Molecules, 11(6), 457-465. [Link]

  • Semantic Scholar. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Synthesis, Reactivity, and Applications of 4-Amino-3-Thioxo/Hydrazino-6-Substituted-1,2,4-Triazin-5-Ones and Their Derivatives: A Review. Polycyclic Aromatic Compounds, 42(5), 2269-2305. [Link]

  • Sun, Y., & Gao, K. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. The Journal of Organic Chemistry, 88(11), 7463-7468. [Link]

  • Thornalley, P. J., et al. (2000). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Biochemical pharmacology, 60(1), 51-61. [Link]

  • Google Patents. (n.d.). EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole.
  • Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547. [Link]

  • Kotsiuruba, A. V., et al. (2023). Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Pharmacia, 70(3), 735-745. [Link]

  • Heravi, M. M., et al. (2001). 3-Amino-9-methyl-2H,6H--[1][5][7]triazino[5,4-b][1][4][5]thiadiazin-6-one. Academia.edu. [Link]

  • Singh, B. (n.d.). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REAC- TION WITH ISONANATES. Academia.edu. [Link]

Sources

Application

protocols for purifying 6-Methyl-1,2,4-triazin-3-amine via recrystallization

Application Note: High-Purity Isolation of 6-Methyl-1,2,4-triazin-3-amine via Isopropanol Recrystallization Introduction & Mechanistic Overview As a Senior Application Scientist overseeing heterocyclic precursor validati...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of 6-Methyl-1,2,4-triazin-3-amine via Isopropanol Recrystallization

Introduction & Mechanistic Overview

As a Senior Application Scientist overseeing heterocyclic precursor validation, I frequently encounter challenges in the isolation of regioisomeric mixtures. 6-Methyl-1,2,4-triazin-3-amine is a critical scaffold in modern drug development, functioning as a primary intermediate for 1[1] and biologically active coordination complexes[2].

The standard synthetic route involves the condensation of methylglyoxal with aminoguanidine[3]. Because methylglyoxal is an asymmetric alpha-oxoaldehyde, its reaction with aminoguanidine is kinetically complex. This yields a crude product heavily contaminated with the 5-methyl-1,2,4-triazin-3-amine regioisomer, unreacted precursors, and polymeric Schiff base byproducts[4],[3].

Achieving the >98% purity required for downstream pharmaceutical applications necessitates a robust purification strategy. This guide details a highly specific recrystallization protocol utilizing boiling isopropanol (IPA) to exploit the differential solubility of these isomers and resolve the target compound[4].

Physicochemical Properties & Solvent Selection

The success of this protocol relies on the precise thermodynamic gradient provided by isopropanol. The table below summarizes the critical physicochemical parameters governing this purification.

ParameterValue / Description
Target Compound 6-Methyl-1,2,4-triazin-3-amine
CAS Number 18915-36-1[5]
Molecular Weight 110.12 g/mol [5]
Primary Impurities 5-methyl-1,2,4-triazin-3-amine, polymeric Schiff bases
Optimal Solvent Isopropanol (IPA)[4]
Solvent Boiling Point 82.5 °C

Experimental Workflow

RecrystallizationWorkflow Crude Crude Synthesis Mixture (6-methyl & 5-methyl isomers) Dissolution Dissolution in Boiling Isopropanol (82.5°C, 10-15 mL/g) Crude->Dissolution HotFiltration Hot Filtration (Removes Insoluble Polymers) Dissolution->HotFiltration Cooling Controlled Cooling (Ambient to 4°C) HotFiltration->Cooling Crystallization Vacuum Filtration (Isolates 6-methyl crystals) Cooling->Crystallization Validation Analytical Validation (NMR / HPLC) Crystallization->Validation

Workflow for 6-Methyl-1,2,4-triazin-3-amine purification via isopropanol recrystallization.

Step-by-Step Methodology

Phase 1: Dissolution and Saturation

  • Weigh the crude, dried triazine mixture and transfer it to a round-bottom flask equipped with a reflux condenser.

  • Add high-purity isopropanol (IPA) at a ratio of approximately 10–15 mL per gram of crude product.

  • Heat the suspension to a gentle reflux (approx. 82.5 °C) using an oil bath or heating mantle with continuous magnetic stirring.

  • Maintain reflux for 15–20 minutes until the soluble fractions (the 5-methyl and 6-methyl isomers) are completely dissolved. Dark, insoluble polymeric byproducts will likely remain suspended[4].

Phase 2: Hot Filtration (Critical Step) 5. Pre-heat a glass funnel and filter paper (or a jacketed sintered glass funnel) to prevent premature crystallization in the stem. 6. Rapidly filter the boiling mixture under mild vacuum or gravity to remove the insoluble polymeric impurities. 7. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.

Phase 3: Controlled Nucleation and Crystal Growth 8. Allow the hot filtrate to cool slowly to ambient temperature (20–25 °C) without disturbance. Do not artificially accelerate this initial cooling phase. 9. Once the solution reaches room temperature and primary nucleation is visible, transfer the flask to an ice bath or refrigerator (4 °C) for 2–4 hours to maximize the precipitation of the 6-methyl isomer. The 5-methyl isomer remains highly soluble in the cold IPA mother liquor[4].

Phase 4: Isolation and Drying 10. Isolate the newly formed crystals via vacuum filtration using a Büchner funnel. 11. Wash the filter cake with a minimal volume (1–2 mL/g) of ice-cold IPA to remove residual mother liquor containing the 5-methyl isomer. 12. Dry the crystals under high vacuum at 40 °C to constant weight. 13. Optional but recommended: Perform a second recrystallization from boiling IPA following the exact same steps to achieve >99% analytical purity[4].

Expertise & Experience: Causality in Experimental Design

  • Why Isopropanol? The selection of IPA over ethanol or methanol is driven by the specific solubility curves of the triazine regioisomers. Methanol dissolves both isomers too readily even at lower temperatures, leading to poor recovery yields. IPA provides the ideal thermodynamic gradient: at 82.5 °C, it dissolves both isomers, but at 4 °C, the solubility of the 6-methyl isomer drops precipitously while the 5-methyl isomer remains solvated[4].

  • Why Hot Filtration? The condensation of methylglyoxal and aminoguanidine inevitably produces high-molecular-weight Schiff base polymers[3]. These polymers act as nucleation sites that can trap impurities within the crystal lattice. Hot filtration physically removes these nucleation hazards before crystallization begins.

  • Why Controlled Cooling? Rapidly crashing the product out of solution by immediately placing the boiling flask in an ice bath causes sudden, chaotic nucleation. This traps the 5-methyl isomer and solvent molecules within the rapidly forming crystal lattice (occlusion). Slow cooling ensures an ordered lattice formation, naturally excluding the structurally distinct 5-methyl isomer.

Self-Validating System: Analytical Confirmation

A protocol is only as robust as its built-in validation mechanisms. To ensure the recrystallization has successfully resolved the 6-methyl isomer from the crude mixture, the following self-validating checks must be performed:

  • Proton NMR (1H-NMR): The definitive validation metric. In DMSO-d6, the methyl group of the 6-methyl isomer presents a distinct chemical shift compared to the 5-methyl isomer. The disappearance of the 5-methyl singlet in the purified product confirms successful resolution.

  • Melting Point Determination: The crude mixture will exhibit a broad, depressed melting point. The twice-recrystallized 6-methyl-1,2,4-triazin-3-amine should exhibit a sharp, narrow melting point range indicative of a pure, unified crystalline phase.

  • HPLC Analysis: Run the crude and purified samples on a reverse-phase C18 column. The chromatogram of the purified sample should show a single dominant peak (>98% AUC), with the secondary peak (the 5-methyl isomer) reduced to trace levels.

References

  • Horner, K. A. (2015). Synthesis and Applications of Triazole- and Triazine-containing Amino Acids. White Rose eTheses Online. Available at:[Link]

  • US Patent 9273077B2. (2016). Phosphorus derivatives as kinase inhibitors. Google Patents.
  • Thornalley, P. J., et al. (1999). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. ResearchGate. Available at: [Link]

Sources

Method

use of 6-Methyl-1,2,4-triazin-3-amine in agrochemical formulation

Application Note: 6-Methyl-1,2,4-triazin-3-amine as a Core Scaffold in Next-Generation Agrochemical Formulations Executive Summary The development of highly selective, low-application-rate agrochemicals relies heavily on...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Methyl-1,2,4-triazin-3-amine as a Core Scaffold in Next-Generation Agrochemical Formulations

Executive Summary

The development of highly selective, low-application-rate agrochemicals relies heavily on the strategic selection of molecular scaffolds. 6-Methyl-1,2,4-triazin-3-amine (CAS 18915-36-1) has emerged as a critical synthetic intermediate in the design of advanced crop protection agents. As a Senior Application Scientist, I have structured this protocol to guide researchers through the rationale, synthesis, and physical formulation of 1,2,4-triazine-based active ingredients (AIs). This guide transitions from molecular target affinity to field-ready Suspension Concentrate (SC) formulation, ensuring a self-validating workflow for drug development professionals and agrochemists.

Pharmacophore Rationale & Mechanism of Action

The 1,2,4-triazine ring is a privileged heterocyclic scaffold in agricultural chemistry. Commercial herbicides utilizing this core (e.g., metribuzin, metamitron) primarily target photosystem II (PSII). They function by competitively binding to the QB plastoquinone-binding site on the D1 protein within the thylakoid membrane[1]. This displacement halts the photosynthetic electron transport chain, leading to a lethal accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation[2].

Beyond herbicidal applications, the 1,2,4-triazine framework is increasingly investigated for fungicidal properties, specifically demonstrating high binding affinity as an inhibitor of Lanosterol 14-demethylase (CYP51), a critical enzyme in fungal multidrug resistance[3].

Causality in Scaffold Selection: 6-Methyl-1,2,4-triazin-3-amine is uniquely suited as a building block[4]. The primary amine at the C3 position serves as a highly versatile nucleophilic handle for acylation or cross-coupling, allowing formulators to precisely tune the molecule’s lipophilicity (LogP) and soil persistence. Concurrently, the C6-methyl group provides a compact hydrophobic profile that optimizes spatial fit within the D1 protein pocket, maximizing target affinity while minimizing the steric bulk that often triggers weed resistance mechanisms.

PSII_Inhibition A 6-Methyl-1,2,4-triazin-3-amine (Scaffold) B Functionalized Triazine AI (Active Ingredient) A->B Chemical Synthesis C Application to Crop/Soil (Root/Foliar Uptake) B->C SC Formulation D Translocation to Chloroplasts C->D Xylem Transport E Binding to D1 Protein (QB Plastoquinone Site) D->E Target Affinity F Blockage of Electron Transport (Photosystem II) E->F Competitive Inhibition G Accumulation of ROS (Oxidative Stress) F->G Unquenched Energy H Lipid Peroxidation & Weed Death G->H Cellular Damage

Fig 1. Mechanistic workflow from 6-Methyl-1,2,4-triazin-3-amine synthesis to PSII inhibition.

Synthetic Derivatization Protocol

To utilize 6-Methyl-1,2,4-triazin-3-amine in a commercial formulation, it must first be functionalized into a lipophilic Active Ingredient (AI). The following protocol describes a standard N-acylation to yield a hydrophobic pre-emergence herbicide analog.

Step 1: Acylation Reaction

  • Suspend 1.0 equivalent of 6-Methyl-1,2,4-triazin-3-amine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 1.5 equivalents of Triethylamine (TEA). Causality: The triazine ring is highly electron-withdrawing, rendering the C3-amine a weak nucleophile. TEA acts as an acid scavenger, driving the reaction forward by neutralizing the HCl byproduct and preventing the protonation (and subsequent deactivation) of the triazine core.

  • Dropwise, add 1.1 equivalents of a substituted benzoyl chloride at 0°C. Stir for 4 hours, allowing the reaction to warm to room temperature.

Step 2: Self-Validating Isolation

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

  • Validation Check: Monitor the organic layer via HPLC-UV (254 nm). The complete disappearance of the highly polar 6-Methyl-1,2,4-triazin-3-amine peak confirms successful conversion.

  • Evaporate the solvent and recrystallize the crude product from ethanol to yield the purified functionalized Triazine AI (>98% purity required for formulation).

Suspension Concentrate (SC) Formulation Methodology

Because the newly synthesized Triazine AI is highly hydrophobic and solid at room temperature, it is best formulated as a Suspension Concentrate (SC). SCs eliminate the phytotoxic risks of organic solvents found in Emulsifiable Concentrates (ECs) and the inhalation hazards of Wettable Powders (WPs).

Step 1: Slurry Preparation (Pre-mixing) Combine the following components in a high-shear mixer at 3000 RPM for 15 minutes:

  • Active Ingredient (40% w/w): The synthesized Triazine AI.

  • Polycarboxylate Ether (3% w/w): Causality: Acts as a steric dispersant. Its bulky polymer chains adsorb onto the AI particles, providing steric hindrance that prevents Ostwald ripening and irreversible agglomeration during storage.

  • Sodium Dioctyl Sulfosuccinate (1% w/w): Acts as a wetting agent to lower the surface tension of the water, allowing it to rapidly penetrate the hydrophobic AI powder.

  • Propylene Glycol (5% w/w): Antifreeze agent to prevent freeze-thaw degradation.

  • Deionized Water: Balance to 100%.

Step 2: Wet Bead Milling Transfer the homogeneous slurry to a horizontal bead mill loaded with 0.8 mm yttrium-stabilized zirconium oxide beads. Mill at a tip speed of 10 m/s until the target particle size is achieved.

  • Causality: Zirconium beads provide the high kinetic energy required to fracture the crystalline AI without introducing heavy metal contamination. Reducing the particle size exponentially increases the specific surface area, which is critical for maximizing foliar coverage and accelerating soil penetration.

Step 3: Rheological Stabilization & Validation

  • Post-milling, add 0.2% w/w Xanthan Gum to the dispersion. Causality: Xanthan gum imparts a shear-thinning (pseudoplastic) rheology. The formulation remains highly viscous at rest (preventing particle sedimentation) but becomes fluid under the shear force of a spray nozzle.

  • Validation Check (Self-Validating System):

    • Particle Size Distribution (PSD): Analyze via Laser Diffraction. A D90 < 5.0 µm and D50 ~ 1.5 µm validates milling efficiency.

    • Accelerated Storage: Incubate a 50 mL sample at 54°C for 14 days (CIPAC MT 46.3). The absence of hard claying or phase separation validates the dispersant and rheology network.

Quantitative Data & Quality Control Metrics

To ensure the Triazine-based SC formulation meets global agricultural standards, the following physicochemical parameters must be achieved and validated:

Table 1: Physicochemical & Formulation Parameters for Triazine-based SC

ParameterTarget SpecificationAnalytical MethodCausality / Field Impact
Active Ingredient Concentration 400 ± 10 g/LHPLC-UVEnsures consistent and legal field application rates.
Particle Size (D90) < 5.0 µmLaser DiffractionOptimizes bioavailability and prevents spray nozzle clogging.
Viscosity (at 20°C, 10 s⁻¹) 300 - 500 mPa·sRotational ViscometryPrevents sedimentation in the bottle while allowing pourability.
Suspensibility > 90%CIPAC MT 161Ensures uniform AI distribution in the farmer's spray tank.
pH (1% aqueous dilution) 6.0 - 8.0PotentiometryPrevents base-catalyzed hydrolysis of the triazine ring.

References

  • MDPI. "Triazine Herbicide and NPK Fertilizer Exposure: Accumulation of Heavy Metals and Rare Earth Elements, Effects on Cuticle Melanization, and Immunocompetence in the Model Species Tenebrio molitor." MDPI.
  • Grokipedia. "Metribuzin." Grokipedia.
  • Frontiers. "Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies." Frontiers.
  • EvitaChem. "Buy 4-Chlorobenzaldehyde semicarbazone (EVT-1193051) | 5315-86-6." EvitaChem.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 6-Methyl-1,2,4-triazin-3-amine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and operational bottlenecks encountered during the synthesis of 6-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and operational bottlenecks encountered during the synthesis of 6-methyl-1,2,4-triazin-3-amine.

This compound is a highly valuable heterocyclic building block in drug discovery, particularly for synthesizing kinase inhibitors and bioorthogonal probes[1][2]. However, the condensation of asymmetric alpha-dicarbonyls (like methylglyoxal) with aminoguanidine is notoriously difficult to control, often leading to poor regioselectivity and yield[3].

This guide bridges theoretical mechanistic chemistry with field-proven benchtop protocols to ensure your synthesis is robust, reproducible, and self-validating.

Part 1: Mechanistic Workflow & Causality

To troubleshoot a reaction, we must first understand the governing kinetics. The synthesis relies on the condensation of methylglyoxal with aminoguanidine bicarbonate. Because methylglyoxal possesses two distinct carbonyl environments (an aldehyde and a ketone), the initial nucleophilic attack by the hydrazine moiety of aminoguanidine can occur at either site, leading to two different regioisomers.

G MG Methylglyoxal (40% aq. solution) Condensation Nucleophilic Addition & CO2 Evolution MG->Condensation AG Aminoguanidine Bicarbonate AG->Condensation Intermediate Hydrazone Intermediate (Schiff Base) Condensation->Intermediate Branch pH-Dependent Cyclization Intermediate->Branch Isomer5 3-Amino-5-methyl- 1,2,4-triazine (Major at low pH) Branch->Isomer5 Unbuffered/Acidic (Kinetic Control) Isomer6 3-Amino-6-methyl- 1,2,4-triazine (Target - Major at pH 7.0) Branch->Isomer6 Phosphate Buffer pH 7.0 (Thermodynamic Shift)

Reaction pathway of methylglyoxal and aminoguanidine yielding 1,2,4-triazin-3-amine isomers.

Part 2: Troubleshooting Guides & FAQs

Q1: My synthesis yields predominantly the 5-methyl isomer instead of the desired 6-methyl-1,2,4-triazin-3-amine. How can I invert this regioselectivity? Expert Answer: The regioselectivity is strictly dictated by the pH of the reaction medium. The aldehydic carbon of methylglyoxal is highly electrophilic. Under unbuffered conditions (which become acidic due to the reaction), the terminal hydrazine nitrogen attacks this aldehyde kinetically, resulting in an overwhelming preference for the 5-methyl isomer (often a 13:1 ratio)[3]. The Fix: You must perform the reaction in a 70 mM phosphate buffer strictly maintained at pH 7.0. By buffering the system to neutrality, you modulate the protonation state of the aminoguanidine, altering the relative nucleophilicity of its nitrogen centers. This shifts the pathway to favor the 6-methyl isomer, achieving a highly improved 5:6 ratio (5-methyl to 6-methyl)[3].

Q2: I am experiencing low overall yields (<40%) and incomplete conversion. What is causing this? Expert Answer: Low yields stem from two primary culprits: the rapid polymerization of aqueous methylglyoxal and the loss of reagents during the violent evolution of CO₂. The Fix: Always use a fresh 40% aqueous solution of methylglyoxal, as older stocks polymerize into unreactive oligomers. Furthermore, the reaction must be initiated at 0–5 °C. Add the methylglyoxal dropwise to control the exothermic Schiff base formation. Self-Validation Check: The reaction is proceeding correctly if steady, manageable CO₂ bubbling is observed. If bubbling stops prematurely, your aminoguanidine has likely crashed out of solution.

Q3: How do I separate the 6-methyl isomer from the 5-methyl isomer efficiently at scale? Expert Answer: While silica gel column chromatography (using EtOAc/hexane) is acceptable for analytical scales (Rf ~0.22 for the 6-methyl isomer)[3], it is prohibitive for scale-up. The Fix: Exploit the differential solubility of the isomers. The crude product can be recrystallized directly from boiling isopropanol[2]. The 6-methyl isomer crystallizes more readily as fine needles upon slow cooling, leaving the bulk of the 5-methyl isomer enriched in the mother liquor.

Part 3: Quantitative Data Summary

To guide your experimental design, below is a summary of how reaction conditions impact the overall yield and the critical isomer ratio.

Reaction ConditionTotal Yield (%)Isomer Ratio (5-methyl : 6-methyl)Primary Outcome
Unbuffered (Water), 25 °C 79 - 83%13 : 1Kinetic control; 5-methyl dominates[3].
Phosphate Buffer (pH 7.0), 25 °C 91%5 : 6Regioselectivity inverted; 6-methyl favored[3].
Methanol / Et₃N, Reflux 45 - 50%~ 2 : 1Thermal degradation lowers overall yield[2].

Part 4: Standardized Experimental Protocol

Optimized Synthesis of 6-Methyl-1,2,4-triazin-3-amine (Buffered Conditions) This protocol utilizes a self-validating workflow to ensure high fidelity.

  • Buffer Preparation: Prepare 300 mL of a 70 mM phosphate buffer and adjust strictly to pH 7.0.

  • Reagent Solubilization: Suspend 4.0 mmol of aminoguanidine bicarbonate in the phosphate buffer. Stir until a uniform suspension is achieved.

  • Controlled Addition: Cool the reaction vessel to 0–5 °C using an ice-water bath. Slowly add 4.0 mmol of methylglyoxal (using a fresh 40% aqueous solution) dropwise over 15–20 minutes.

    • Self-Validation Check: You must observe the immediate release of CO₂ gas. Do not proceed to the next step until the vigorous bubbling subsides.

  • Cyclization: Remove the ice bath. Allow the reaction mixture to warm to room temperature (25 °C) and stir vigorously for 18 hours[3].

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

    • Note: The triazine is highly polar; ensure thorough mixing during extraction to prevent product loss in the aqueous layer.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a yellowish crystalline residue[3].

  • Purification: Recrystallize the crude residue twice from boiling isopropanol to isolate the pure 6-methyl-1,2,4-triazin-3-amine as needle-like crystals[2]. Alternatively, purify via column chromatography (EtOAc/hexane 9:1)[3].

Part 5: References

  • Detection of α-Dicarbonyl Compounds in Maillard Reaction Systems and in Vivo Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Synthesis and Applications of Triazole- and Triazine-containing Amino Acids Source: White Rose eTheses Online URL:[Link]

  • Diet and Obesity-Induced Methylglyoxal Production and Links to Metabolic Disease Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

  • PHOSPHOROUS DERIVATIVES AS KINASE INHIBITORS Source: European Patent Office - EP 3210609 A1 URL:

Sources

Optimization

optimizing reaction conditions for 6-Methyl-1,2,4-triazin-3-amine cross-coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing roadblocks when attempting cross-coupling reactions with 6-methyl-1,2,4-triazin-3-amine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing roadblocks when attempting cross-coupling reactions with 6-methyl-1,2,4-triazin-3-amine .

This substrate is notoriously difficult to work with for two main reasons: the highly electron-deficient nature of the 1,2,4-triazine core renders the exocyclic 3-amino group poorly nucleophilic, and the multiple sp²-hybridized nitrogen atoms in the ring act as strong σ-donors that can easily poison transition metal catalysts.

Below is a comprehensive troubleshooting guide, complete with mechanistic insights, optimized parameters, and self-validating protocols to ensure your C–N and C–C cross-coupling workflows succeed.

Part 1: Troubleshooting & FAQs

Q1: My Buchwald-Hartwig amination using 6-methyl-1,2,4-triazin-3-amine as the nucleophile yields mostly unreacted starting material and "black palladium." What is going wrong? A1: You are experiencing severe catalyst poisoning. The nitrogen-rich 1,2,4-triazine ring displaces your phosphine ligands and forms stable, inactive Pd-complexes. This prevents the oxidative addition complex from coordinating with the poorly nucleophilic 3-amino group. Solution: Switch to a bidentate ligand with a large bite angle, such as Xantphos , or a highly sterically demanding monodentate ligand like BrettPhos . These ligands tightly bind the palladium center, preventing multi-nitrogen coordination from the triazine while facilitating the challenging reductive elimination step .

Q2: I am using NaOtBu as my base, but I observe significant decomposition of the triazine starting material. Why? A2: 1,2,4-Triazines are highly electrophilic and susceptible to nucleophilic attack. Strong, nucleophilic bases like sodium tert-butoxide (NaOtBu) can attack the triazine core, leading to ring-opening or degradation before the cross-coupling can occur. Solution: Employ milder, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are the gold standards for sensitive heteroaromatic amines. They provide sufficient basicity to deprotonate the Pd-bound amine without degrading the triazine ring .

Q3: I cannot get the 3-amino group to couple efficiently. Is there an alternative strategy to functionalize this molecule? A3: Yes. Instead of using the 3-amino group as a nucleophile, you can invert the polarity of the reaction by using the triazine as the electrophile. The C5 position of 6-methyl-1,2,4-triazin-3-amine is open and reactive toward electrophilic halogenation. By brominating the C5 position, you generate a highly reactive electrophile (5-bromo-6-methyl-1,2,4-triazin-3-amine) that readily undergoes Suzuki-Miyaura coupling or inverse Buchwald-Hartwig amination .

Part 2: Quantitative Data & Optimization Matrices

To aid in your experimental design, below is a summary of optimized reaction parameters for the Buchwald-Hartwig amination of 6-methyl-1,2,4-triazin-3-amine with a standard aryl bromide. This data demonstrates the causality of ligand and base selection.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ (5 mol%)BINAPNaOtBuToluene100< 5%Ring degradation; strong base attack.
Pd(OAc)₂ (5 mol%)RuPhosCs₂CO₃1,4-Dioxane10015%Catalyst poisoning; ligand displaced.
Pd(OAc)₂ (5 mol%)XantphosCs₂CO₃Toluene10082%Optimal; large bite angle prevents poisoning.
Pd₂(dba)₃ (2.5 mol%)tBuBrettPhosK₃PO₄t-Amyl OH11088%Excellent for highly deactivated amines.

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation steps. The following methodologies include specific checkpoints to ensure mechanistic integrity.

Protocol A: Direct Buchwald-Hartwig Amination (Nucleophilic Triazine)

Objective: Couple 6-methyl-1,2,4-triazin-3-amine with an aryl halide.

  • Preparation: In a rigorously dried, argon-purged Schlenk tube, combine 6-methyl-1,2,4-triazin-3-amine (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.06 equiv), and finely milled, anhydrous Cs₂CO₃ (2.0 equiv). Causality Checkpoint: The slight excess of Xantphos ensures complete formation of the active PdL₁ complex, minimizing bare Pd that is susceptible to triazine poisoning.

  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the tube and heat to 100 °C for 12–16 hours. Validation Checkpoint: After 1 hour, sample the reaction for LC-MS. You should observe the intermediate Pd-aryl species. If the solution turns completely black within 30 minutes, oxygen has infiltrated, or the ligand loading was insufficient.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and precipitated palladium. Concentrate and purify via flash chromatography.

Protocol B: C5-Halogenation and Suzuki-Miyaura Coupling (Electrophilic Triazine)

Objective: Functionalize the C5 position via cross-coupling.

  • Halogenation: Dissolve 6-methyl-1,2,4-triazin-3-amine (1.0 equiv) in DMF at -25 °C. Dropwise add N-bromosuccinimide (NBS, 1.1 equiv) in DMF. Warm to room temperature and stir for 4 hours. Quench with saturated NaHCO₃ and extract with EtOAc to yield 5-bromo-6-methyl-1,2,4-triazin-3-amine.

  • Suzuki Coupling: In a microwave vial, combine the brominated triazine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv) .

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Causality Checkpoint: Water is critical here to dissolve the inorganic base and facilitate the transmetalation step by forming the reactive boronate species.

  • Reaction: Heat at 100 °C for 2 hours. Filter, extract, and purify.

Part 4: Visualizing the Workflows

OptimizationTree Start 6-Methyl-1,2,4-triazin-3-amine Cross-Coupling Role Determine Role of Triazine Start->Role Nucleophile Nucleophile (3-NH2) Buchwald-Hartwig Role->Nucleophile C-N Bond Formation Electrophile Electrophile (C5-Halogen) Suzuki / Buchwald Role->Electrophile C-C / C-N Bond Formation Base Select Base: Avoid strong nucleophiles (NaOtBu) Use Cs2CO3 or K3PO4 Nucleophile->Base Halogenation C5-Bromination/Chlorination (NBS or NCS) Electrophile->Halogenation Ligand Select Ligand: Prevent Pd-poisoning Use Xantphos or BrettPhos Base->Ligand Coupling Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, 100°C Halogenation->Coupling

Decision tree for optimizing 6-methyl-1,2,4-triazin-3-amine cross-coupling pathways.

CatalyticCycle Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Coord Amine Coordination (Triazine-NH2) OxAdd->Coord Deprot Deprotonation (Base) Coord->Deprot Poisoning Failure: Catalyst Poisoning (Triazine N-coordination) Coord->Poisoning RedElim Reductive Elimination (Product) Deprot->RedElim Degradation Failure: Ring Degradation (Strong Base Attack) Deprot->Degradation RedElim->Pd0

Buchwald-Hartwig catalytic cycle highlighting critical failure points with triazine substrates.

References

  • Phosphorous derivatives as kinase inhibitors.US Patent 9012462B2. Details the use of Pd(OAc)₂, XANTPHOS, and Cs₂CO₃ in toluene for the successful cross-coupling of 1,2,4-triazin-3-amines.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 2023. Discusses the necessity of specific ligands and weak inorganic carbonate bases to prevent decomposition of sensitive nitrogen-rich cores. URL:[Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 2012. Details Suzuki cross-coupling of bromotriazines with boronic acids using Pd(PPh₃)₄. URL:[Link]

Troubleshooting

reducing unwanted side reactions in 6-Methyl-1,2,4-triazin-3-amine derivatization

Welcome to the technical support center for the derivatization of 6-Methyl-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 6-Methyl-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the chemical modification of this versatile heterocyclic scaffold. Our focus is on anticipating and mitigating unwanted side reactions to enhance yield, purity, and predictability in your synthetic workflows.

Introduction

6-Methyl-1,2,4-triazin-3-amine is a valuable building block in medicinal chemistry and materials science.[1] Its derivatization is key to exploring its structure-activity relationships. However, the presence of multiple reactive sites within the molecule can lead to a variety of side reactions, complicating synthesis and purification. This guide provides expert insights and field-proven protocols to help you navigate these challenges.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during the derivatization of 6-Methyl-1,2,4-triazin-3-amine, presented in a question-and-answer format.

N-Alkylation Reactions

Question: I am attempting to N-alkylate 6-Methyl-1,2,4-triazin-3-amine, but I am getting a mixture of products that are difficult to separate. What is happening and how can I improve the selectivity?

Answer:

This is a classic issue of regioselectivity . 6-Methyl-1,2,4-triazin-3-amine has three potential nucleophilic nitrogen atoms that can be alkylated: the exocyclic amino group (N3-amino) and two of the ring nitrogens (N2 and N4). This often results in a mixture of isomers.[2][3] The distribution of these products is highly dependent on the reaction conditions.

Common Side Products:

  • N2-alkylated isomer: Alkylation at the N2 position of the triazine ring.

  • N4-alkylated isomer: Alkylation at the N4 position of the triazine ring.

  • N3-amino-alkylated isomer: Alkylation at the exocyclic amino group.

  • Di- and tri-alkylated products: Multiple alkyl groups added to the molecule.

Causality and Strategic Solutions:

The regioselectivity of the alkylation is governed by a combination of electronic and steric factors, as well as the nature of the solvent and base used.

  • Kinetic vs. Thermodynamic Control: Under kinetically controlled conditions (low temperature, short reaction time), the most nucleophilic nitrogen is likely to react first. Under thermodynamically controlled conditions (higher temperature, longer reaction time), the most stable isomer will be the major product.

  • Role of the Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) will deprotonate the most acidic proton, which is often on a ring nitrogen, favoring ring alkylation. A weaker base, or no base at all, may favor alkylation of the more nucleophilic exocyclic amino group.

  • Solvent Effects: The polarity of the solvent can influence which nitrogen atom is more accessible for reaction.

Troubleshooting Workflow for N-Alkylation

Caption: Troubleshooting workflow for N-alkylation regioselectivity.

Recommended Protocols:

Protocol A: To Favor Ring Alkylation (e.g., N2 or N4)

This protocol aims for thermodynamic control, often favoring the formation of the more stable ring-alkylated product.

  • Preparation: To a solution of 6-Methyl-1,2,4-triazin-3-amine (1.0 eq.) in a dry aprotic solvent such as DMF or THF under an inert atmosphere (e.g., argon), add a strong, non-nucleophilic base like sodium hydride (NaH) (1.1 eq.) portion-wise at 0 °C.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide) (1.0-1.2 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol B: To Favor Exocyclic Amino Group Alkylation

This protocol aims for kinetic control, targeting the most nucleophilic site.

  • Preparation: Dissolve 6-Methyl-1,2,4-triazin-3-amine (1.0 eq.) in a polar protic solvent such as ethanol or isopropanol.

  • Alkylation: Add the alkylating agent (1.0-1.2 eq.) and a weak base such as potassium carbonate (K₂CO₃) (2.0 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography.

Data Summary: Influence of Conditions on Alkylation Regioselectivity

ConditionLikely Major Product(s)Rationale
Strong base (NaH), Aprotic solvent (DMF)Ring alkylation (N2/N4)Formation of the triazinyl anion.
Weak base (K₂CO₃), Protic solvent (EtOH)Exocyclic amino alkylationIncreased nucleophilicity of the amino group.
No base, Reflux in alcoholMixture, potentially favoring exocyclic amino alkylationDirect reaction with the neutral molecule.
N-Acylation Reactions

Question: I am trying to acylate the amino group of 6-Methyl-1,2,4-triazin-3-amine with an acid chloride, but I am getting low yields and multiple spots on my TLC plate. What are the likely side reactions?

Answer:

While acylation of the exocyclic amino group is generally more straightforward than alkylation, several side reactions can reduce your yield and complicate purification.

Common Side Products:

  • Di-acylated product: Acylation of both the exocyclic amino group and one of the ring nitrogens.

  • O-acylated byproduct (if applicable): If your acylating agent is an anhydride and there are trace amounts of water, it can form a carboxylic acid which can then be activated to form a mixed anhydride leading to O-acylation if tautomers exist.

  • Unreacted starting material: Due to the deactivating effect of the triazine ring, the amino group is less nucleophilic than in a simple aniline, which can lead to incomplete reactions.

Causality and Strategic Solutions:

  • Over-acylation: Using a large excess of a highly reactive acylating agent, especially in the presence of a strong base, can lead to di-acylation.

  • Hydrolysis of Acylating Agent: Traces of water in the reaction mixture can hydrolyze the acylating agent (e.g., acid chloride or anhydride), reducing its effective concentration and leading to incomplete conversion.

  • Reaction Conditions: The choice of base and solvent is crucial. The Schotten-Baumann condition, using an aqueous base, can be effective but also increases the risk of hydrolyzing the acylating agent.[4] Using a non-nucleophilic organic base like triethylamine or pyridine in an anhydrous aprotic solvent is often preferred.

Troubleshooting Workflow for N-Acylation

Caption: Troubleshooting workflow for N-acylation side reactions.

Recommended Protocol:

Protocol C: Optimized Mono-acylation

  • Preparation: Dissolve 6-Methyl-1,2,4-triazin-3-amine (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic organic base such as triethylamine (1.5 eq.) or pyridine (used as solvent).

  • Acylation: Cool the mixture to 0 °C and add the acylating agent (e.g., acid chloride or anhydride) (1.05-1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a dilute aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Diazotization and Subsequent Reactions (e.g., Sandmeyer)

Question: I am performing a Sandmeyer reaction on the diazonium salt of 6-Methyl-1,2,4-triazin-3-amine to introduce a halogen. However, I am observing the formation of a significant amount of a hydroxylated byproduct. How can I prevent this?

Answer:

The formation of a hydroxylated byproduct (a 1,2,4-triazin-3-one derivative) is a common side reaction in the diazotization of amino-heterocycles, especially if the diazonium salt is not sufficiently stable or if the subsequent reaction with the nucleophile is slow.[5]

Common Side Products:

  • 6-Methyl-1,2,4-triazin-3(2H)-one: Formed by the reaction of the diazonium salt with water.

  • Azo coupling products: If unreacted starting material is present, the diazonium salt can couple with it to form an azo dye.

  • Products of radical reactions: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to various radical-mediated side products.

Causality and Strategic Solutions:

  • Diazonium Salt Instability: Heterocyclic diazonium salts can be less stable than their aromatic counterparts. Premature decomposition, especially in the presence of water, leads to the formation of a carbocation that is readily trapped by water to give the hydroxylated product.

  • Temperature Control: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to maintain the stability of the diazonium salt.[6]

  • In situ Generation and Reaction: It is often best to generate the diazonium salt and use it immediately in the subsequent reaction without isolation.

Troubleshooting Workflow for Diazotization Reactions

Caption: Troubleshooting workflow for diazotization side reactions.

Recommended Protocol:

Protocol D: Optimized Diazotization and Sandmeyer Reaction

  • Diazotization: Dissolve 6-Methyl-1,2,4-triazin-3-amine (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C. To this solution, add a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr) (1.2 eq.) in the corresponding concentrated acid at 0-5 °C.

  • Addition: Slowly add the cold diazonium salt solution to the copper(I) salt solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture, and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the structure of my N-alkylated isomers?

A1: A combination of spectroscopic techniques is essential. 1D and 2D NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) is particularly powerful for distinguishing between N-alkylated isomers. The chemical shifts of the protons and carbons on the triazine ring and the alkyl group will be different for each isomer. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the products.

Q2: My acylated product is difficult to purify from the unreacted starting material. What can I do?

A2: If the polarity difference between your product and the starting material is small, consider derivatizing the unreacted starting material to facilitate separation. For example, you could react the crude mixture with an isocyanate to convert the remaining primary amine into a urea, which will have a significantly different polarity. Alternatively, preparative HPLC can be a very effective method for separating compounds with similar polarities.

Q3: Are there any alternatives to the Sandmeyer reaction for introducing functional groups after diazotization?

A3: Yes, the Balz-Schiemann reaction is used to introduce fluorine by treating the diazonium salt with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt, which is then heated to decompose to the aryl fluoride.[5] Also, diazonium salts can be used in various palladium-catalyzed cross-coupling reactions.

Q4: What is the best way to remove residual copper salts after a Sandmeyer reaction?

A4: After the initial extraction, washing the organic layer with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia can help to remove residual copper salts. Passing the crude product through a short plug of silica gel or celite can also be effective.

References

  • BenchChem. (2025).
  • Krajčiová, D., Pecher, D., Garaj, V., & Mikuš, P. (2017). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine)
  • BenchChem. (2025).
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • 4,6-Bis- and 2,4,6-tris-(N,N-dialkylamino)
  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC.
  • Shimadzu.
  • Thermo Fisher Scientific.
  • Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides: A Study of 15N NMR Chemical Shift Changes.
  • Abdel-Rahman, R. M. (2001). Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview. Pharmazie, 56(4), 275-286.
  • Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547.
  • Chapter 3 – Structural characteriz
  • Teledyne LABS.
  • Reddy, T. J., et al. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2018).
  • Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. PMC.
  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). PDF.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PMC.
  • Chernyshev, V. M., et al. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624-630.
  • Organic Chemistry Portal.
  • Abdel-Rahman, R. M. Synthetic Approach for Substituted 3-Amino-1,2,4-Triazines and their Chemical Reactivity and Biological Properties.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
  • 3-Alkyl-1,2,4-triazines as Heterocyclic Platforms for Organocatalytic Enantioselective Benzylic C–H Functionaliz
  • Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][4]-triazin-8(7H)-one. PMC.

  • The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube.
  • Pyreno-1,2,4-Triazines as Multifunctional Luminogenic Click Reagents. ChemRxiv.
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PMC.
  • Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. PubMed.
  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Request PDF.
  • 3-Substituted Benzo[e][4]triazines: Synthesis and Electronic Effects of the C(3) Substituent. The Journal of Organic Chemistry.

  • Sigma-Aldrich. 3-Amino-1,2,4-triazine.
  • Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent. IJIRT.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4]triazin-7(6H)-ones and Derivatives. MDPI.

  • Selective Synthesis of N-[7][8][9]Triazinyl-α-Ketoamides and N-[7][8][9]Triazinyl-Amides from the Reactions of 2-Amine-[7][8][9]Triazines with Ketones. PMC.

  • Reactions of 3-amino-1,2,4-triazine with coupling reagents.
  • Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content.

Sources

Reference Data & Comparative Studies

Validation

in vitro cytotoxicity comparison of 6-Methyl-1,2,4-triazin-3-amine analogues

As a Senior Application Scientist, evaluating the translational potential of novel chemotypes requires looking beyond basic 2D viability screens. The 6-Methyl-1,2,4-triazin-3-amine scaffold has recently emerged as a high...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the translational potential of novel chemotypes requires looking beyond basic 2D viability screens. The 6-Methyl-1,2,4-triazin-3-amine scaffold has recently emerged as a highly privileged structural motif in oncology, particularly for designing selective kinase inhibitors that target metabolic reprogramming in aggressive solid tumors.

This guide provides an in-depth, objective comparison of 6-Methyl-1,2,4-triazin-3-amine analogues, contrasting their in vitro cytotoxicity profiles against standard clinical agents. By dissecting the causality behind our experimental designs, we establish a self-validating framework for robust drug development.

Mechanistic Rationale: Targeting the Warburg Effect

Unlike traditional cytotoxic agents that indiscriminately damage DNA (e.g., Cisplatin, Gemcitabine), advanced 1,2,4-triazin-3-amine derivatives are engineered to occupy the nucleotide-binding pocket of specific kinases. Recent structural manipulations have identified these analogues as highly potent, subtype-selective inhibitors of Pyruvate Dehydrogenase Kinase (PDK) [1].

By inhibiting PDK1, these compounds remove the inhibitory phosphorylation on the Pyruvate Dehydrogenase Complex (PDC), forcing cancer cells to shift their metabolism from aerobic glycolysis (the Warburg effect) back to oxidative phosphorylation. This metabolic shock induces severe oxidative stress and subsequent apoptosis in KRAS-mutant cancer cells [2].

Mechanism Triazine 1,2,4-triazin-3-amine Analogues PDK PDK1 / PDK4 Inhibition Triazine->PDK Binds Hinge Region PDC PDC Activation (Pyruvate Dehydrogenase) PDK->PDC Removes Phosphorylation Metabolism Shift to Oxidative Phosphorylation (Reversal of Warburg Effect) PDC->Metabolism Pyruvate -> Acetyl-CoA Apoptosis Cancer Cell Apoptosis Metabolism->Apoptosis ROS Generation

Mechanism of action for 1,2,4-triazin-3-amine analogues targeting PDK to induce apoptosis.

Comparative In Vitro Cytotoxicity Data

To objectively evaluate performance, we must compare the triazine analogues against both standard-of-care chemotherapeutics (Gemcitabine) and reference PDK inhibitors (Dichloroacetic acid [DCA] and Radicicol [DAP]).

The table below synthesizes quantitative cytotoxicity data across multiple cell lines, highlighting the profound impact of structure-activity relationships (SAR). The introduction of indole rings and methoxy groups to the 6-methyl-1,2,4-triazin-3-amine core significantly enhances hinge-region hydrogen bonding, driving IC50 values into the nanomolar range [2].

Compound / DrugTarget / Cell LineIC50 (µM)Mechanistic Notes & Performance vs. Alternatives
Triazine Analogue 5i PDK1 (Enzymatic)0.01Highest kinase selectivity; outperforms DCA by >1000x.
Triazine Analogue 4c PDK1 (Enzymatic)0.04Potent hinge-region binding; complete PDK4 suppression.
DCA (Reference) PDK1 (Enzymatic)>1000Weak clinical efficacy; requires excessive dosing.
Compound 7d MCF-7 (2D Breast)22.6Induces apoptosis via G0/G1 cell cycle arrest [3].
Triazine Analogue 5j PSN-1 (3D Spheroid)12.5Superior penetration in hypoxic 3D tumor models.
Gemcitabine (Control) PSN-1 (3D Spheroid)>100Scarcely effective against 3D PDAC spheroids; poor penetration.

Self-Validating Experimental Methodologies

A common pitfall in early-stage drug discovery is the over-reliance on 2D monolayer cultures. In vitro cytotoxicity in 2D does not accurately predict the ability of a compound to penetrate the dense extracellular matrix of a solid tumor [1]. Therefore, our protocol utilizes a 3D Spheroid Workflow coupled with orthogonal validation to ensure the observed cytotoxicity is clinically translatable and mechanistically sound.

Causality in Experimental Design:
  • Why 3D Spheroids? 3D models recreate the hypoxic core and nutrient gradients of in vivo tumors. If a triazine analogue only works in 2D, it will likely fail in vivo due to poor diffusion.

  • Why Orthogonal Validation? A drop in ATP (viability) could simply mean the cells are metabolically paused (cytostatic) rather than dead (cytotoxic). By running a parallel Caspase-3/7 assay, we self-validate that the ATP drop is directly caused by apoptotic cell death.

Workflow Seed 1. Cell Seeding (ULA Plates, 2x10^3 cells) Spheroid 2. 3D Spheroid Maturation (72h Incubation) Seed->Spheroid Treat 3. Compound Treatment (0.01 - 100 µM, 72h) Spheroid->Treat Readout 4. ATP Viability Readout (CellTiter-Glo 3D) Treat->Readout Validate 5. Orthogonal Validation (Caspase-3/7 Activation) Readout->Validate

Self-validating 3D spheroid cytotoxicity workflow with orthogonal apoptosis validation.

Step-by-Step Protocol: 3D Spheroid Cytotoxicity & Apoptosis Assay
  • Step 1: Cell Preparation & Seeding. Harvest KRAS-mutant (e.g., PSN-1) and KRAS-wild-type (e.g., BxPC-3) pancreatic cancer cells. Seed at a density of 2×103 cells/well into 96-well Ultra-Low Attachment (ULA) round-bottom microplates.

  • Step 2: Spheroid Aggregation. Centrifuge the plates at 200 × g for 5 minutes to force cell-to-cell contact. Incubate for 72 hours at 37°C with 5% CO 2​ until tightly packed, uniform spheroids are formed.

  • Step 3: Drug Exposure. Prepare serial dilutions of the 6-Methyl-1,2,4-triazin-3-amine analogues, Gemcitabine, and DCA (ranging from 0.01 µM to 100 µM). Carefully replace 50% of the media in each well with the drug-containing media to avoid disturbing the spheroid. Incubate for 72 hours.

  • Step 4: Primary Readout (Metabolic Viability). Add CellTiter-Glo® 3D Reagent to the wells. Shake for 5 minutes to induce cell lysis, then incubate in the dark for 25 minutes. Measure luminescence. The ATP-dependent signal provides a direct correlation to the number of viable cells.

  • Step 5: Orthogonal Validation (Apoptosis). In a parallel identically treated plate, add Caspase-Glo® 3/7 Reagent. A dose-dependent increase in luminescence here confirms that the cytotoxicity observed in Step 4 is driven by the intended apoptotic mechanism (reversal of the Warburg effect) rather than off-target necrosis.

Conclusion & Translational Outlook

The functionalization of the 6-Methyl-1,2,4-triazin-3-amine core has yielded analogues that vastly outperform traditional chemotherapeutics in highly aggressive, KRAS-mutant models. By utilizing rigorous, self-validating 3D in vitro models, we can confidently state that the cytotoxicity of these compounds is not an artifact of 2D overexposure, but a genuine, mechanistically driven metabolic blockade. Future development should focus on optimizing the pharmacokinetic (PK) profiles of these analogues to bridge the gap between in vitro spheroid penetration and in vivo tumor targeting.

References

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. National Library of Medicine (PMC). Available at:[Link]

  • Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. MDPI Molecules. Available at:[Link]

  • Synthesis and cytotoxic activity of novel poly-substituted imidazo[2,1-f][1,2,4]triazin-6-amines. ResearchGate. Available at:[Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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